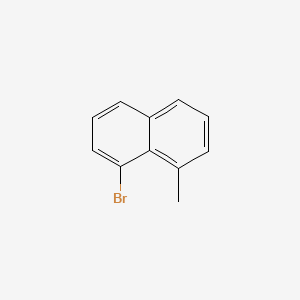

1-Bromo-8-methylnaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-8-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWVRVGVJURUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401230 | |

| Record name | 1-bromo-8-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33295-37-3 | |

| Record name | 1-Bromo-8-methylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33295-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-8-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-8-methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Selective Synthesis of 1-Bromo-8-methylnaphthalene via Nickel-Catalyzed Cross-Coupling

Abstract

The synthesis of peri-substituted naphthalenes, such as 1-Bromo-8-methylnaphthalene, presents a significant synthetic challenge due to the inherent steric strain imposed by substituents at the 1 and 8 positions.[1][2] This steric hindrance renders traditional synthetic routes like Friedel-Crafts alkylation ineffective.[3] This guide provides an in-depth examination of a robust and selective methodology for the synthesis of this compound from the commercially available precursor, 1,8-dibromonaphthalene. We will focus on the strategic application of organometallic cross-coupling, specifically the Nickel-catalyzed Kumada coupling reaction. This document will elucidate the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss potential challenges, offering a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: The Challenge of Peri-Substitution

The naphthalene scaffold is a ubiquitous core in medicinal chemistry and materials science. However, the unique geometry of the peri-positions (C1 and C8) creates a sterically crowded environment where substituents are forced into close proximity, typically around 2.5 Å apart.[1][2] This enforced proximity leads to significant van der Waals repulsion, distorting the naphthalene ring and imparting unique chemical and photophysical properties to these molecules.[2][4]

Synthesizing unsymmetrically substituted peri-naphthalenes, like this compound, requires a regioselective approach that can overcome this steric barrier. Direct electrophilic substitution methods are generally not viable for introducing alkyl groups into such a hindered position.[3] Therefore, modern synthetic chemistry turns to the power and precision of transition-metal-catalyzed cross-coupling reactions to forge the necessary carbon-carbon bond.

Synthetic Strategy: The Kumada Cross-Coupling Approach

Among the arsenal of cross-coupling reactions, the Kumada coupling, which pairs an organomagnesium (Grignard) reagent with an organic halide, is a powerful and atom-economical choice.[5][6] This reaction, catalyzed by nickel or palladium complexes, provides a direct pathway for the formation of C(sp²)-C(sp³) bonds.[5][7]

The proposed synthesis involves the selective mono-methylation of 1,8-dibromonaphthalene using a methyl Grignard reagent in the presence of a nickel catalyst. This approach is favored for its use of readily available and cost-effective reagents.

Caption: Overall reaction scheme for the synthesis.

Mechanistic Rationale

The catalytic cycle of the Kumada coupling is a well-established sequence of organometallic transformations.[6][8] A nickel(0) species, generated in situ from a Ni(II) precatalyst, is the active catalyst.

-

Oxidative Addition: The electron-rich Ni(0) catalyst inserts into the carbon-bromine bond of 1,8-dibromonaphthalene. Due to the steric environment, this insertion is expected to occur selectively at one of the two equivalent C-Br bonds, forming a Ni(II) intermediate.

-

Transmetalation: The organonickel(II) intermediate reacts with the methyl Grignard reagent (CH₃MgBr). The methyl group is transferred from magnesium to the nickel center, displacing the bromide and forming a diorganonickel(II) complex.

-

Reductive Elimination: This is the final, bond-forming step. The methyl and naphthyl groups on the nickel center couple and are eliminated from the metal, forming the desired this compound product. This step regenerates the active Ni(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle for Ni-catalyzed Kumada coupling.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on available equipment and perform appropriate risk assessments.

Safety Precautions:

-

1,8-Dibromonaphthalene is harmful if swallowed and toxic to aquatic life.[9][10]

-

Grignard reagents are highly flammable and react violently with water. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

-

Anhydrous solvents like THF are flammable and can form explosive peroxides. Use freshly distilled or inhibitor-tested solvent.

Reagents and Equipment:

-

1,8-Dibromonaphthalene (1.0 eq)

-

Methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) (0.02 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask or three-neck round-bottom flask with reflux condenser

-

Inert gas line (N₂ or Ar), magnetic stirrer, heating mantle

-

Syringes and needles for transfer of reagents

Procedure:

-

Reaction Setup: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.

-

Reagent Addition: To the reaction flask, add 1,8-dibromonaphthalene (1.0 eq) and the NiCl₂(dppp) catalyst (0.02 eq).

-

Solvent Addition: Add anhydrous THF via syringe to dissolve the solids. The solution will likely be reddish-brown.

-

Grignard Addition: While stirring vigorously, slowly add the methylmagnesium bromide solution (1.1 eq) dropwise via syringe at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 66°C for THF).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction to 0°C in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate this compound.

Data Summary and Characterization

| Compound | CAS Number | Molecular Weight ( g/mol ) | Physical State |

| 1,8-Dibromonaphthalene | 17135-74-9 | 285.97 | White to yellow powder/crystals[10][11] |

| This compound | 33295-37-3 | 221.10 | Not specified, likely an oil or low-melting solid[9][12] |

Expected Yield: 60-80% (typical for Kumada couplings of this nature).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The ¹H NMR spectrum is expected to show a characteristic singlet for the methyl protons and a complex aromatic splitting pattern consistent with the 1,8-disubstituted naphthalene core.

Potential Challenges and Troubleshooting

-

Grignard Reagent Formation: While this protocol uses a commercial Grignard reagent, attempts to form the Grignard of 1,8-dibromonaphthalene itself can be challenging. The reaction with magnesium is often slow and can result in a sparingly soluble reagent.[13]

-

Homocoupling: A common side reaction is the formation of biphenyl-type products from the Grignard reagent coupling with itself. Using a slight excess of the Grignard reagent can sometimes be beneficial, but large excesses should be avoided.

-

Formation of 1,8-dimethylnaphthalene: A potential byproduct is the double-addition product, 1,8-dimethylnaphthalene.[13] This can be minimized by using a controlled stoichiometry (close to 1:1) of the Grignard reagent to the dibromonaphthalene and by stopping the reaction once the starting material is consumed.

-

Reaction Rate: If the reaction is sluggish, ensure the inert atmosphere is maintained and that the solvent is truly anhydrous. The quality and activity of the Grignard reagent are paramount.

Conclusion

The selective synthesis of this compound from 1,8-dibromonaphthalene is effectively achieved through a Nickel-catalyzed Kumada cross-coupling reaction. This method circumvents the steric limitations of classical synthetic approaches by leveraging the efficiency of transition-metal catalysis. By carefully controlling stoichiometry and maintaining anhydrous, inert conditions, this protocol provides a reliable and high-yielding pathway to a valuable synthetic intermediate. This guide provides the foundational knowledge and practical steps for researchers to successfully implement this transformation in their own laboratories.

References

-

Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. MDPI. Available at: [Link]

-

Synthesis of Peri-Substituted Naphthalenes and Tetralins. ElectronicsAndBooks. Available at: [Link]

-

Synthesis of peri-substituted naphthalenes and tetralins. Chemsrc. Available at: [Link]

-

Peri-naphthalenes. Wikipedia. Available at: [Link]

-

More Detail on Peri-Substitution Research. University of Bath. Available at: [Link]

-

The preparation of 1,8-dimethylnaphthalene. MSpace - University of Manitoba. Available at: [Link]

-

Kumada coupling. Wikipedia. Available at: [Link]

-

Kumada Coupling. NROChemistry. Available at: [Link]

-

Grignard reagent for 1,8-dibromonaphthalene. Reddit. Available at: [Link]

-

Syntheses of this compound and 1-Bromo-5-methylnaphthalene. ACS Publications. Available at: [Link]

-

Naphthalene, 1-bromo-. Organic Syntheses. Available at: [Link]

-

Organometallic cross-coupling reactions. CEM Corporation. Available at: [Link]

-

Kumada Coupling. Organic Chemistry Portal. Available at: [Link]

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Available at: [Link]

-

Unsymmetrization of 1,8-Dibromonaphthalenes by Acid-Induced Halogen Dance Reaction. ACS Publications. Available at: [Link]

-

The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

-

Synthesis of 1,8‐diarylnaphthalenes via Ni‐catalyzed Kumada coupling. ResearchGate. Available at: [Link]

-

Grignard Reaction. University of Missouri–St. Louis. Available at: [Link]

-

This compound | C11H9Br. PubChem. Available at: [Link]

-

Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PMC. Available at: [Link]

-

Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ACS Publications. Available at: [Link]

-

Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Macalester College. Available at: [Link]

-

Synthesis of 1‐bromo‐8‐(phenylethynyl) naphthalene derivatives (3 a–3 h). ResearchGate. Available at: [Link]

-

Selective monomethylation of primary amines with simple electrophiles. RSC Publishing. Available at: [Link]

- Improved process for the kumada coupling reaction. Google Patents.

-

Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Cardiff University. Available at: [Link]

-

Synthesis of 2-Methyl-1,1′-binaphthalene via Suzuki Cross-Coupling Reaction. SpringerLink. Available at: [Link]

-

Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ResearchGate. Available at: [Link]

-

Shape-selective methylation of 2-methylnaphthalene with methanol over H-ZSM-5 zeolite: A computational study. Penn State Research Database. Available at: [Link]

Sources

- 1. Peri-naphthalenes - Wikipedia [en.wikipedia.org]

- 2. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]

- 3. Synthesis of peri-substituted naphthalenes and tetralins | Chemsrc ID:95353 [chemsrc.com]

- 4. mdpi.com [mdpi.com]

- 5. Kumada coupling - Wikipedia [en.wikipedia.org]

- 6. Kumada Coupling [organic-chemistry.org]

- 7. Organometallic cross-coupling reactions [cem.com]

- 8. Kumada Coupling | NROChemistry [nrochemistry.com]

- 9. This compound | C11H9Br | CID 4250949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,8-ジブロモナフタレン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. ossila.com [ossila.com]

- 12. This compound | 33295-37-3 | IBA29537 [biosynth.com]

- 13. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

An In-depth Technical Guide to 1-Bromo-8-methylnaphthalene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-8-methylnaphthalene is a halogenated aromatic hydrocarbon that serves as a valuable building block in organic synthesis. Its unique structural feature, the peri-substitution of a bromine atom and a methyl group on the naphthalene core, imparts significant steric strain and distinct chemical reactivity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, with a particular focus on its emerging role in pharmaceutical research as a precursor to potent enzyme inhibitors.

Physicochemical Properties

This compound is a white to light yellow solid at room temperature.[1] Its fundamental properties are summarized in the table below for quick reference. The presence of the bromine atom and the naphthalene system contributes to a high refractive index and limited solubility in water, while it is expected to be soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane, and toluene.

| Property | Value | Source(s) |

| CAS Number | 33295-37-3 | [1][2] |

| Molecular Formula | C₁₁H₉Br | [2][3] |

| Molecular Weight | 221.09 g/mol | [2][4] |

| Melting Point | 80 °C | [1] |

| Boiling Point | 115-130 °C at 3.5 Torr | [1] |

| Appearance | White to light yellow solid | [1] |

| LogP | 3.91072 | [4] |

| Storage | Store at room temperature, sealed in a dry environment. | [4][5] |

The "Peri" Interaction: A Key to Understanding Reactivity

The defining characteristic of this compound's chemical behavior is the steric hindrance arising from the close proximity of the bromo and methyl groups at the 1 and 8 positions of the naphthalene ring. This is known as a peri-interaction.[3] This steric strain forces the substituents out of the plane of the aromatic system, leading to a distorted naphthalene core. This distortion has profound implications for the molecule's reactivity, influencing bond angles, bond lengths, and the accessibility of the reactive sites. For researchers, understanding this inherent strain is crucial for predicting reaction outcomes and designing synthetic strategies.

Caption: The peri-interaction between the 1-bromo and 8-methyl groups.

Synthesis of this compound

A practical and high-yield synthesis of this compound has been reported, which avoids the challenges of direct bromination of 1-methylnaphthalene that often leads to a mixture of isomers. The key steps involve a Diels-Alder reaction followed by a deoxygenation process.

Experimental Protocol:

Step 1: Generation of 3-Bromobenzyne and Diels-Alder Cycloaddition

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1,3-dibromobenzene in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture. This generates the highly reactive 3-bromobenzyne intermediate.

-

To this solution, add an excess of 2-methylfuran.

-

Allow the reaction to slowly warm to room temperature and stir overnight. The 3-bromobenzyne will be trapped by the 2-methylfuran in a [4+2] cycloaddition to form a mixture of regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes.

Step 2: Deoxygenation to this compound

-

Isolate the desired syn-cycloadduct precursor to this compound from the reaction mixture using flash column chromatography.

-

Dissolve the isolated cycloadduct in methanol.

-

Add dipotassium azodicarboxylate (PADA) to the solution, followed by the dropwise addition of glacial acetic acid. This in situ generation of diimide will reduce the double bond of the cycloadduct.

-

After the reduction is complete (monitorable by TLC), the intermediate is subjected to acid-catalyzed dehydration by refluxing in concentrated hydrochloric acid.

-

Upon completion, the reaction mixture is cooled, quenched with ice water, and extracted with an organic solvent such as dichloromethane.

-

The organic layers are combined, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization from hexanes to yield pure this compound as colorless crystals.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, likely shifted downfield due to the anisotropic effect of the naphthalene ring. The aromatic region will display a complex pattern of multiplets corresponding to the six protons on the naphthalene core. The proton at the 2-position, being ortho to the bromine, would likely appear as a doublet.

-

¹³C NMR: The carbon NMR spectrum will exhibit 11 distinct signals. The methyl carbon will appear in the aliphatic region. The aromatic region will show signals for the ten naphthalene carbons, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronegativity and heavy atom effect.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations of the aromatic ring and the methyl group in the 3100-2850 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ range. A characteristic C-Br stretching vibration is expected in the lower frequency region of the spectrum.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Fragmentation would likely involve the loss of the bromine atom and the methyl group.

Chemical Reactivity and Applications in Drug Development

The bromine atom in this compound is a versatile functional group for further synthetic transformations, particularly in metal-catalyzed cross-coupling reactions. This reactivity has been harnessed in the development of novel therapeutics.

Precursor to CCR8 Antagonists

A significant application of bromo-naphthalene scaffolds is in the synthesis of antagonists for the human C-C chemokine receptor 8 (CCR8).[6][7][8][9] CCR8 is a G protein-coupled receptor implicated in inflammatory diseases and cancer, making it an attractive drug target. The naphthalene sulfonamide scaffold has been identified as a promising starting point for the development of potent and selective CCR8 antagonists.[6][8][10]

This compound can serve as a key intermediate in the synthesis of these antagonists. The bromo group allows for the introduction of various substituents at the 1-position via palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Buchwald-Hartwig reactions.[7] This enables the exploration of the structure-activity relationship (SAR) to optimize the antagonist's potency and pharmacokinetic properties.

A general synthetic approach would involve a cross-coupling reaction to replace the bromine atom with a suitable functional group that can then be elaborated into the final sulfonamide-containing antagonist.

Caption: General synthetic route to CCR8 antagonists.

Safety and Handling

This compound is harmful if swallowed and is toxic to aquatic life with long-lasting effects.[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically valuable compound with unique properties stemming from its peri-substituted structure. The inherent steric strain influences its conformation and reactivity, making it an interesting substrate for organic synthesis. Its utility as a precursor for pharmaceutically relevant molecules, such as CCR8 antagonists, highlights its importance in drug discovery and development. This guide provides a foundational understanding of its core characteristics to aid researchers in its effective application.

References

-

Identification of novel human CC chemokine receptor 8 (CCR8) antagonists via the synthesis of naphthalene amide and sulfonamide isosteres. (2024). Bioorganic Chemistry. [Link]

-

Design, Synthesis, and Evaluation of Naphthalene-Sulfonamide Antagonists of Human CCR8. (2007). Journal of Medicinal Chemistry. [Link]

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). Bioorganic Chemistry. [Link]

-

Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. (2007). Journal of Medicinal Chemistry. [Link]

-

SUPPORTING INFORMATION FOR. (n.d.). Peking University. [Link]

-

Identification of novel human CC chemokine receptor 8 (CCR8) antagonists via the synthesis of naphthalene amide and sulfonamide isosteres. (2024). Bioorganic Chemistry. [Link]

-

This compound (C11H9Br). PubChemLite. [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

This compound | C11H9Br. PubChem. [Link]

-

Naphthalene, 1-bromo-. NIST WebBook. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). Molecules. [Link]

-

Naphthalene, 1-bromo-2-methyl-. NIST WebBook. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology. [Link]

-

Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

Sources

- 1. This compound | 33295-37-3 [chemicalbook.com]

- 2. This compound | C11H9Br | CID 4250949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 33295-37-3: this compound | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 33295-37-3 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of novel human CC chemokine receptor 8 (CCR8) antagonists via the synthesis of naphthalene amide and sulfonamide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

1-Bromo-8-methylnaphthalene CAS number and identifiers

An In-Depth Technical Guide to 1-Bromo-8-methylnaphthalene (CAS: 33295-37-3) for Advanced Research and Development

Introduction

This compound is a substituted aromatic hydrocarbon featuring a naphthalene core, a scaffold of immense importance in medicinal chemistry and materials science. While a seemingly straightforward molecule, its unique substitution pattern—a bromine atom and a methyl group in a peri-relationship—imparts significant steric and electronic properties that make it a valuable and strategic intermediate in multi-step organic synthesis.

For researchers and drug development professionals, understanding the nuances of this compound is critical. It serves not just as a simple building block, but as a key precursor for constructing complex molecular architectures. Notably, naphthalene-based structures are integral to the design of targeted covalent inhibitors against oncogenic proteins like KRAS G12C, one of the most challenging targets in cancer therapy.[1][2] This guide provides a senior application scientist's perspective on the core identifiers, physicochemical properties, synthesis strategies, and applications of this compound, with a focus on its practical utility in the laboratory.

Core Chemical Identifiers and Properties

Precise identification and understanding of a chemical's properties are the foundation of reproducible science. This compound is registered under CAS number 33295-37-3. Its key identifiers and physicochemical properties are summarized below for quick reference.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 33295-37-3 | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 8-methyl-1-bromonaphthalene | [4] |

| Molecular Formula | C₁₁H₉Br | [3] |

| Molecular Weight | 221.1 g/mol | |

| Canonical SMILES | CC1=C2C(=CC=C1)C=CC=C2Br | [3] |

| InChI Key | QTWVRVGVJURUFK-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow solid | |

| Melting Point | 80 °C | [5] |

| Boiling Point | 115-130 °C (at 3.5 Torr) | [5] |

| Storage | Sealed in dry, room temperature conditions | |

| Purity (Typical) | ≥97% | [4] |

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound is non-trivial. Direct bromination of 1-methylnaphthalene is often unselective and can lead to bromination at other positions or on the methyl group itself. Therefore, more controlled, multi-step syntheses are required to achieve the desired regiochemistry. Two effective methods are highlighted below.

Method A: Diels-Alder Cycloaddition of 3-Bromobenzyne

This elegant approach leverages the in-situ generation of a highly reactive benzyne intermediate, which is then trapped by a diene to construct the naphthalene core. This method provides high yields and excellent regiochemical control.[6]

The causality behind this experimental choice is rooted in the predictability of aryne chemistry. 3-Bromobenzyne, generated from 1,3-dibromobenzene and a strong base like lithium diisopropylamide (LDA), undergoes a [4+2] cycloaddition with 2-methylfuran. The subsequent deoxygenation steps efficiently aromatize the system to the desired naphthalene.

-

Step 1: Generation of 3-Bromobenzyne and Cycloaddition.

-

In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve 1,3-dibromobenzene (1.0 eq) and 2-methylfuran (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF dropwise over 30 minutes, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the resulting mixture of regioisomeric epoxynaphthalenes by flash column chromatography.

-

-

Step 2: Reductive Deoxygenation and Aromatization.

-

Dissolve the isolated epoxy-adduct from Step 1 in methanol.

-

Add dipotassium azodicarboxylate (PADA, 3.0 eq) to the solution.

-

Slowly add glacial acetic acid dropwise. The reaction is rapid and generates diimide in situ, which reduces the double bond.

-

After the reaction is complete (monitored by TLC, typically <15 min), treat the mixture with water and extract with ethyl acetate.

-

Concentrate the organic phase to yield the reduced intermediate.

-

Reflux the crude intermediate in concentrated hydrochloric acid (HCl) overnight to effect dehydration and aromatization.

-

Cool the mixture, neutralize, and extract with dichloromethane (CH₂Cl₂). Purify by recrystallization from hexanes to yield this compound as a crystalline solid.[6]

-

Caption: Diels-Alder synthesis workflow for this compound.

Method B: Halogen-Metal Exchange and Methylation

An alternative strategy begins with a pre-formed naphthalene skeleton, 1,8-dibromonaphthalene. This method relies on the selective reaction of one bromine atom, which is a common and powerful technique in aromatic chemistry.

The causality here is the difference in reactivity. By using an organolithium reagent at low temperature, one bromine atom undergoes halogen-metal exchange to form a highly nucleophilic aryllithium species. This intermediate is then trapped with an electrophile, in this case, iodomethane, to install the methyl group.

-

Dissolve 1,8-dibromonaphthalene (1.0 eq) in anhydrous THF and cool to 0 °C.

-

Add methyllithium (MeLi, 1.2 eq) dropwise. The MeLi selectively performs a halogen-metal exchange with one of the bromine atoms.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add iodomethane (CH₃I, ~6.8 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Quench with water, extract with ethyl acetate, and purify the residue via preparative HPLC to yield the product.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound is realized in its application as a strategic intermediate. The naphthalene core serves as a rigid, planar scaffold, while the bromine and methyl groups offer distinct opportunities for further functionalization.

-

Role in KRAS G12C Inhibitor Synthesis: The KRAS protein is a critical signaling node, and the G12C mutation is a major driver in several cancers, including non-small-cell lung cancer.[1] The development of covalent inhibitors like Adagrasib and Sotorasib marked a breakthrough in targeting this previously "undruggable" protein.[2] The synthesis of analogs and novel inhibitors in this class often requires complex, multi-ring heterocyclic systems. Naphthalene derivatives serve as foundational building blocks for these systems.[7] The bromine atom on this compound can be readily converted into other functional groups via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of other fragments of the final drug molecule. The peri-disposed methyl group provides specific steric bulk that can enhance binding affinity and selectivity by interacting with specific pockets in the target protein.

-

General Organic Synthesis: Beyond specific drug targets, this compound is used to create sterically hindered biaryl compounds, complex polycyclic aromatic systems, and ligands for organometallic chemistry. Its defined stereochemistry makes it a valuable tool for investigating structure-activity relationships (SAR) in medicinal chemistry programs.

Safety, Handling, and Storage

As a halogenated aromatic compound, this compound requires careful handling. It is essential to consult the full Safety Data Sheet (SDS) before use.

Table 3: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| GHS07 | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a catalog chemical; it is a key enabling molecule for advanced chemical synthesis. Its well-defined structure and versatile reactivity make it an indispensable tool for researchers developing complex organic molecules, particularly in the high-stakes field of oncology drug discovery. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the laboratory.

References

-

Onyango, E. O., Kelley, A. R., Qian, D. C., & Gribble, G. W. (2015). Syntheses of this compound and 1-Bromo-5-methylnaphthalene. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Klein, J., & Bergmann, E. D. (1954). Synthesis of 8-Bromo-1-Methylnaphthalene from o-Bromoacetophenone. The Journal of Organic Chemistry. Retrieved from [Link]

-

Leung, J. C., et al. (2024). Development of a Scalable Synthesis toward a KRAS G12C Inhibitor Building Block Bearing an All-Carbon Quaternary Stereocenter, Part 1. ResearchGate. Retrieved from [Link]

-

Zhang, X., et al. (2023). Design, synthesis and biological evaluation of KRAS G12C-PROTACs. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Vasan, N., et al. (2021). Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients. National Institutes of Health. Retrieved from [Link]

-

American Chemical Society. (2024). Discovery of MK-1084 - an orally bioavailable KRAS G12C inhibitor. Retrieved from [Link]

-

ResearchGate. (n.d.). Covalently targeting KRAS G12C. Retrieved from [Link]

Sources

- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C11H9Br | CID 4250949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 33295-37-3: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 33295-37-3 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]

Unveiling the Spectroscopic Signature of 1-Bromo-8-methylnaphthalene: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and other key spectroscopic data for 1-bromo-8-methylnaphthalene (CAS No. 33295-37-3).[1][2][3] As a crucial building block in organic synthesis, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development. This document delves into the theoretical underpinnings and practical application of spectroscopic techniques for the unequivocal identification and characterization of this unique peri-substituted naphthalene. By integrating expert interpretation with detailed experimental protocols, this guide serves as an essential resource for ensuring scientific integrity and accelerating research endeavors.

Introduction: The Significance of this compound

This compound is a halogenated aromatic hydrocarbon with a molecular formula of C₁₁H₉Br and a molecular weight of 221.09 g/mol .[1][3] Its structure is characterized by a naphthalene core with a bromine atom and a methyl group situated at the 1 and 8 positions, respectively. This peri-substitution pattern imparts significant steric strain, leading to a distorted naphthalene ring system. This structural feature is of considerable interest in the study of atropisomerism and the synthesis of novel molecular scaffolds. A comprehensive spectroscopic characterization is therefore indispensable for confirming its identity, assessing its purity, and understanding its reactivity in various chemical transformations.

This guide will provide an in-depth exploration of the following spectroscopic techniques for the analysis of this compound:

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

For each technique, we will discuss the theoretical principles, present a detailed experimental protocol, analyze the expected spectral data, and offer expert interpretation of the key features.

Molecular Structure and Isomerism

The unique arrangement of the bromine and methyl groups in this compound gives rise to interesting structural considerations that directly influence its spectroscopic output.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift (δ) of a proton is influenced by the electron density around it, while the coupling constant (J) provides information about the number and proximity of neighboring protons. In this compound, the steric hindrance between the bulky bromine atom and the methyl group is expected to cause significant distortion of the naphthalene ring, leading to a complex and informative ¹H NMR spectrum.

Experimental Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: 16 ppm

Data Interpretation and Analysis

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily accessible, a Certificate of Analysis from a commercial supplier confirms that the ¹H NMR spectrum is consistent with the structure.[4] Based on the analysis of related peri-substituted naphthalenes and general principles of NMR spectroscopy, the following spectral features are anticipated:

-

Aromatic Protons (6H): The six protons on the naphthalene ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to the asymmetry of the molecule and the steric strain, these protons are expected to be chemically non-equivalent and will likely exhibit complex splitting patterns (doublets, triplets, and multiplets).

-

Methyl Protons (3H): A singlet corresponding to the three protons of the methyl group is expected. The chemical shift of this singlet will be influenced by the steric compression and the electronic environment created by the nearby bromine atom and the naphthalene ring system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalene-H | 7.0 - 8.5 | m |

| Methyl-H | ~2.5 - 3.0 | s |

Note: These are predicted values. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it.

Experimental Protocol

Sample Preparation:

-

As described for ¹H NMR spectroscopy, but with a higher sample concentration (20-50 mg) for better signal-to-noise ratio.

Instrumental Parameters (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled pulse sequence (zgpg30)

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

Data Interpretation and Analysis

This compound has 11 carbon atoms, and due to the lack of symmetry, 11 distinct signals are expected in the ¹³C NMR spectrum.

-

Aromatic Carbons (10C): The ten carbons of the naphthalene ring will resonate in the downfield region of the spectrum, typically between δ 120 and 140 ppm. The carbon atom attached to the bromine (C-1) is expected to be shifted to a higher field (lower ppm value) due to the "heavy atom effect," while the carbon bearing the methyl group (C-8) and the quaternary carbons will have distinct chemical shifts.

-

Methyl Carbon (1C): The carbon of the methyl group will appear in the upfield region of the spectrum, typically between δ 20 and 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Br | 115 - 125 |

| C-CH₃ | 130 - 140 |

| Naphthalene-C | 120 - 140 |

| Naphthalene-CH | 120 - 130 |

| Methyl-C | 20 - 30 |

Note: These are predicted values based on general trends and data from similar compounds.

Mass Spectrometry (MS)

Theoretical Framework

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are detected.

Experimental Protocol

Instrumental Parameters (EI-MS):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Inlet System: Direct insertion probe or Gas Chromatography (GC)

Data Interpretation and Analysis

The mass spectrum of this compound is expected to show a prominent molecular ion peak. A key feature will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two molecular ion peaks of nearly equal intensity at m/z values corresponding to [C₁₁H₉⁷⁹Br]⁺ and [C₁₁H₉⁸¹Br]⁺.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Relative Intensity |

| [M]⁺ (with ⁷⁹Br) | 220 | ~100% |

| [M+2]⁺ (with ⁸¹Br) | 222 | ~98% |

| [M-Br]⁺ | 141 | Variable |

| [M-CH₃]⁺ | 205/207 | Variable |

Infrared (IR) Spectroscopy

Theoretical Framework

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the presence of specific functional groups within a molecule.

Experimental Protocol

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Nujol Mull: Grind the solid sample with a few drops of Nujol (a mineral oil) to form a paste, which is then placed between two salt plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

Instrumental Parameters (FT-IR Spectrometer):

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Data Interpretation and Analysis

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): The C-H stretching vibrations of the methyl group will be observed just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

-

C-H Bending: In-plane and out-of-plane C-H bending vibrations will be present in the fingerprint region (below 1500 cm⁻¹).

-

C-Br Stretching: The C-Br stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 4: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-Br Stretch | 600 - 500 |

Conclusion: A Self-Validating Spectroscopic Profile

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a robust and self-validating system for the comprehensive characterization of this compound. The anticipated data, derived from established spectroscopic principles and comparison with related structures, offers a clear and unambiguous fingerprint for this compound. While experimental data from public databases is currently limited, the information presented in this guide provides a strong predictive framework for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, enabling confident structural elucidation and purity assessment, which are critical for the integrity of any research or development program utilizing this important chemical intermediate.

References

- ChemScene. (n.d.). Certificate of Analysis: this compound.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Technical Guide to the Procurement and Application of 1-Bromo-8-methylnaphthalene for Drug Discovery

Abstract: 1-Bromo-8-methylnaphthalene is a key peri-substituted naphthalene building block, valuable in the synthesis of complex organic molecules, particularly in the fields of materials science and drug development. Its unique steric and electronic properties make it an important precursor for creating sterically hindered biaryl systems and other architecturally complex scaffolds. This guide provides an in-depth overview for researchers and drug development professionals on sourcing high-purity this compound, implementing rigorous incoming quality control, and its effective utilization in a common yet critical synthetic transformation: the Suzuki-Miyaura cross-coupling reaction.

Part 1: Sourcing and Vetting of Commercial this compound

The success of any synthesis campaign begins with high-quality starting materials. For this compound (CAS No. 33295-37-3), selecting a reliable commercial supplier is a critical first step.[1][2] The procurement process should extend beyond price and availability to include a thorough assessment of supplier-provided data and batch-to-batch consistency.

Key Supplier Selection Criteria:

-

Purity Specification: Look for suppliers that guarantee a purity of ≥97% or higher.[3] Impurities from the synthesis, such as regioisomers (e.g., 1-bromo-5-methylnaphthalene) or starting materials like 1,8-dibromonaphthalene, can complicate subsequent reactions and purifications.[4][5]

-

Analytical Documentation: Reputable suppliers should provide a Certificate of Analysis (CoA) for each specific batch. This document should ideally include data from multiple analytical techniques, such as ¹H NMR, GC-MS, and HPLC, to confirm both identity and purity.

-

Availability and Lead Times: Project timelines in drug development are often tight. Assess the supplier's stock levels and typical lead times to prevent delays.

-

Technical Support: A supplier with accessible technical support can be invaluable for resolving any issues related to product quality or handling.

Table 1: Representative Commercial Suppliers of this compound

| Supplier | Stated Purity | CAS Number | Additional Notes |

| Sigma-Aldrich | 98% | 33295-37-3 | Distributed for Ambeed, Inc. Provides key safety and property data. |

| ChemScene | ≥97% | 33295-37-3 | Provides molecular formula, weight, and storage information.[3] |

| Parchem | - | 33295-37-3 | Specialty chemical supplier with global distribution.[6] |

| ChemicalBook | - | 33295-37-3 | Aggregates multiple suppliers and provides property data.[1] |

| Biosynth | - | 33295-37-3 | Provides structural information and basic properties.[7] |

| Sunway Pharm Ltd | - | 33295-37-3 | Lists CAS number and molecular formula.[8] |

Note: This table is not exhaustive and is intended to be representative. Researchers should conduct their own due diligence.

Part 2: Incoming Quality Control (QC) Workflow

Even when sourced from a reputable vendor, it is imperative to perform in-house QC to validate the identity and purity of this compound before its use in synthesis. This self-validating step prevents the costly loss of time and resources that can result from using substandard starting materials.

Caption: In-house quality control workflow for validating commercial reagents.

Experimental Protocol: QC of this compound

-

¹H NMR Spectroscopy:

-

Objective: To confirm the chemical structure and identify the presence of regioisomers or other proton-containing impurities.

-

Procedure: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Acquire a ¹H NMR spectrum (a 400 MHz instrument is sufficient).

-

Expected Chemical Shifts (δ): The spectrum should show a singlet for the methyl group (CH₃) around 3.05 ppm, and a series of multiplets in the aromatic region (7.1-7.8 ppm) corresponding to the naphthalene ring protons.[5] The integration of these regions should be in a 3:6 ratio.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the purity of the sample and identify volatile impurities. This is a highly sensitive method for detecting and quantifying impurities.[9][10]

-

Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). Inject the sample into a GC-MS equipped with a capillary column (e.g., VF-624ms).[10]

-

Data Analysis: The resulting chromatogram should show a single major peak corresponding to this compound. The area percentage of this peak provides a quantitative measure of purity. The mass spectrum of the peak should show a molecular ion cluster characteristic of a monobrominated compound.

-

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron species.[11] This reaction is particularly useful in drug discovery for constructing biaryl scaffolds. This compound, as an aryl halide, is an excellent substrate for this transformation.[12]

Mechanism of the Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[13][14] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[11][15]

-

Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[11][13]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[13][14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

Causality: This protocol uses a common palladium catalyst (Pd(PPh₃)₄), a phosphate base which is effective in many Suzuki couplings, and a standard solvent system.[16] The inert atmosphere is critical because the active Pd(0) catalyst can be oxidized by atmospheric oxygen, rendering it inactive.

-

Flask Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 221 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol, 2.0 equiv).[16]

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[17]

-

Solvent Addition: Add deoxygenated solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL) via syringe.[13]

-

Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 8-methyl-1-phenylnaphthalene.[16]

References

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Johansson Seechurn, C. C., et al. (2012). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]

-

Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. ResearchGate. Available at: [Link]

-

Onyango, E. O., et al. (2015). Syntheses of this compound and 1-Bromo-5-methylnaphthalene. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Onyango, E. O., et al. (2015). Syntheses of this compound and 1-Bromo-5-methylnaphthalene. ACS Publications. Available at: [Link]

-

1-Bromo-8-methyl-naphthalene - CAS:33295-37-3. Sunway Pharm Ltd. Available at: [Link]

-

Preparation of 1-(bromomethyl)naphthalene. PrepChem.com. Available at: [Link]

-

This compound | C11H9Br | CID 4250949. PubChem. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Lee, S., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed. Available at: [Link]

-

Synthesis of 2-Methyl-1,1′-binaphthalene via Suzuki Cross-Coupling Reaction. Books - Royal Society of Chemistry. Available at: [Link]

-

Lee, S., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. Available at: [Link]

Sources

- 1. This compound | 33295-37-3 [chemicalbook.com]

- 2. This compound | C11H9Br | CID 4250949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. This compound | 33295-37-3 | IBA29537 [biosynth.com]

- 8. 1-Bromo-8-methyl-naphthalene - CAS:33295-37-3 - Sunway Pharm Ltd [3wpharm.com]

- 9. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Aryl Halides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. books.rsc.org [books.rsc.org]

molecular structure and formula of 1-Bromo-8-methylnaphthalene

An In-Depth Technical Guide to 1-Bromo-8-methylnaphthalene: Molecular Structure, Synthesis, and Scientific Significance

Executive Summary

This technical guide provides a comprehensive overview of this compound, a substituted aromatic hydrocarbon of significant interest in synthetic organic chemistry. Beyond a simple recitation of its properties, this document delves into the core structural feature that defines its chemistry: the profound steric and electronic consequences of peri-substitution. We will explore its molecular architecture, modern synthetic protocols, spectroscopic identity, and the practical implications of its unique geometry for researchers in materials science and drug development. This guide is intended for professionals who require a deep, mechanistic understanding of this versatile chemical building block.

Chemical Identity and Physicochemical Properties

This compound is an organic compound built on a naphthalene scaffold, which consists of two fused benzene rings.[1] Its defining characteristic is the substitution pattern, with a bromine atom at the C1 position and a methyl group at the C8 position.[2] This specific arrangement places the two substituents in a sterically hindered relationship known as a peri-interaction.

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 33295-37-3 | [2][3][4] |

| Molecular Formula | C₁₁H₉Br | [2][3][5] |

| Molecular Weight | 221.09 g/mol | [3][5] |

| Canonical SMILES | CC1=C2C(=CC=C1)C=CC=C2Br | [2][5] |

| InChI Key | QTWVRVGVJURUFK-UHFFFAOYSA-N | [2][4] |

| Physical Form | Solid | [4] |

| Purity (Typical) | ≥97% | [3][4] |

The Defining Feature: Steric Strain and peri-Interaction

The core of understanding this compound's reactivity and structure lies in the concept of peri-interaction. In a naphthalene system, the substituents at the 1- and 8-positions are forced into close proximity by the rigid, planar aromatic framework.[6] This distance, approximately 2.5 Å, is often less than the sum of the van der Waals radii of the substituent atoms, leading to significant steric repulsion and electronic effects.[6]

This enforced proximity causes a distortion of the naphthalene ring, which deviates from perfect planarity to relieve the steric strain.[7][8] This structural deformation is not merely a curiosity; it is a critical factor that influences the molecule's potential energy, stability, and the accessibility of its reactive sites. For instance, the strain can non-electronically activate the aromatic framework, potentially altering its susceptibility to reactions like hydrogenation or electrophilic substitution.[8]

Synthesis and Purification Protocol

Direct bromination of 1-methylnaphthalene is often inefficient for producing the 1,8-isomer, leading instead to mixtures containing primarily 1-bromo-4-methylnaphthalene.[9] A more reliable and higher-yielding modern approach involves a Diels-Alder reaction followed by deoxygenation, as developed by Chen et al.[9][10] This method provides excellent control over regioselectivity.

Principle of the Synthesis

The strategy relies on the generation of a reactive intermediate, 3-bromobenzyne, which is trapped in a [4+2] cycloaddition with 2-methylfuran. This Diels-Alder reaction produces a mixture of regioisomeric cycloadducts (1,4-epoxynaphthalenes). These intermediates are then subjected to a two-step deoxygenation process to yield the final aromatic products, this compound and its isomer, 1-bromo-5-methylnaphthalene, which can be separated chromatographically.[9]

Detailed Experimental Protocol

This protocol is an adapted summary of the high-yield method described in The Journal of Organic Chemistry.[9]

-

Generation of Benzyne and Diels-Alder Trapping:

-

In a flame-dried, nitrogen-purged flask, dissolve 1,3-dibromobenzene in anhydrous THF.

-

Add an excess of 2-methylfuran to the solution.

-

Cool the mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Causality: LDA, a strong non-nucleophilic base, deprotonates 1,3-dibromobenzene, leading to the elimination of LiBr and the in-situ formation of the highly reactive 3-bromobenzyne intermediate. The excess 2-methylfuran acts as a diene to immediately trap this transient species.

-

-

Workup and Isolation of Intermediates:

-

Quench the reaction with water and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography on silica gel to separate the regioisomeric epoxynaphthalene intermediates.

-

-

Deoxygenation via Diimide Reduction:

-

Dissolve the isolated epoxynaphthalene precursor to this compound in methanol.

-

Add dipotassium azodicarboxylate (PADA).

-

Add a solution of glacial acetic acid in methanol dropwise while stirring. The reaction is typically complete in under 10 minutes.

-

Causality: The reaction of PADA with acetic acid generates diimide (N₂H₂) in situ. Diimide is a selective reducing agent that hydrogenates the double bond of the epoxy-bridged ring system without causing reductive debromination, a common side reaction with catalytic hydrogenation.[9]

-

-

Dehydration to Final Product:

-

Extract the product from the reduction step.

-

Reflux the crude intermediate in concentrated hydrochloric acid overnight.

-

Cool the reaction, quench with ice water, and extract with dichloromethane.

-

Dry the organic layer and concentrate to yield this compound, which can be further purified by recrystallization from hexanes.

-

Causality: The strong acidic conditions catalyze the elimination of water (dehydration) from the reduced intermediate, leading to the formation of the fully aromatic naphthalene ring system.

-

Spectroscopic and Structural Characterization

Confirmation of the structure and purity of this compound is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are essential for confirming the molecular structure. The aromatic region of the ¹H NMR spectrum will show a complex pattern of multiplets corresponding to the six protons on the naphthalene core. The methyl group will appear as a characteristic singlet in the aliphatic region. Authoritative spectral data for newly synthesized compounds are typically provided in the supporting information of peer-reviewed publications.[10]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental formula (C₁₁H₉Br). The mass spectrum will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major molecular ion peaks (M and M+2) of nearly equal intensity.

-

-

X-ray Crystallography:

-

Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure, including precise bond lengths, bond angles, and the degree of distortion of the naphthalene plane due to the peri-interaction.[1][5] This technique is the gold standard for visualizing the steric strain discussed in Section 2.

-

Reactivity and Applications in Synthetic Chemistry

This compound serves primarily as a versatile intermediate in organic synthesis.[1] The presence of the bromine atom, a good leaving group, makes it a suitable substrate for a variety of cross-coupling reactions.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond can readily participate in reactions like Suzuki, Stille, Heck, and Sonogashira couplings.[11] This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 1-position, enabling the construction of more complex molecular architectures.

-

Intermediate for Complex Molecules: It is a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials where a substituted naphthalene core is required.[1] The steric environment created by the peri-substituents can be strategically employed to influence the conformation and properties of the final target molecule.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. It is classified with specific GHS hazards that necessitate careful handling in a well-ventilated fume hood.

| Hazard Class & Category | Statement | Pictogram | Source(s) |

| Acute Toxicity, Oral (Cat. 4) | H302: Harmful if swallowed | GHS07 | [2][4] |

| Skin Irritation (Cat. 2) | H315: Causes skin irritation | GHS07 | [4] |

| Eye Irritation (Cat. 2) | H319: Causes serious eye irritation | GHS07 | [4] |

| STOT SE (Cat. 3) | H335: May cause respiratory irritation | GHS07 | [4] |

| Aquatic, Chronic (Cat. 2) | H411: Toxic to aquatic life with long lasting effects | GHS09 | [2] |

Recommended Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell).[2][4]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4250949, this compound. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81112, 1-Bromo-4-methylnaphthalene. Available at: [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Org. Synth. Coll. Vol. 1, p.121 (1941); Vol. 1, p.35 (1921). Available at: [Link]

-

NIST. (n.d.). Naphthalene, 1-bromo-. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Chen, C.-H., et al. (2015). Syntheses of this compound and 1-Bromo-5-methylnaphthalene. The Journal of Organic Chemistry, 80(10), 5454–5458. Available at: [Link]

-

Schiemenz, G. P., & Näther, C. (2002). peri-Interactions in Naphthalenes, 7. A Hetera-naphthalene as a Model Compound for 8-Dimethylamino- naphth-1-yl Silicon and Phosphorus Compounds. Zeitschrift für Naturforschung B, 57(3), 309-318. Available at: [Link]

-

Chen, C.-H., et al. (2015). Syntheses of this compound and 1-Bromo-5-methylnaphthalene. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

Rahman, A. U., et al. (2020). Synthesis of 1-bromo-8-(phenylethynyl) naphthalene derivatives. ResearchGate. Diagram from "3D Multilayer Folding of Chiral and Achiral Targets Containing Aryl-Aryl-Alkynyl Motifs Enabled by π-π Stacking". Available at: [Link]

-

Kilian, P. (n.d.). More Detail on Peri-Substitution Research. University of St Andrews. Available at: [Link]

-

Yamamoto, K., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28(14), 5396. Available at: [Link]

-

Schiemenz, G. P., & Näther, C. (2014). peri-Interactions in Naphthalenes, 7[2]. A Hetera-naphthalene as a Model Compound for 8-Dimethylaminonaphth- 1-yl Silicon and Phosphorus Compounds. FAO AGRIS. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1). Available at: [Link]

-

Wikipedia. (n.d.). Peri-naphthalenes. Available at: [Link]

Sources

- 1. CAS 33295-37-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C11H9Br | CID 4250949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 33295-37-3 [sigmaaldrich.com]

- 5. This compound | 33295-37-3 | IBA29537 [biosynth.com]

- 6. Peri-naphthalenes - Wikipedia [en.wikipedia.org]

- 7. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]

- 8. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Melting Point of 1-Bromo-8-methylnaphthalene

<

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-bromo-8-methylnaphthalene, specifically its solubility and melting point. A thorough understanding of these characteristics is fundamental for its effective application in synthetic chemistry and drug development, influencing everything from reaction kinetics to purification strategies.

Core Concepts: The "Why" Behind the Data

The molecular structure of this compound, featuring a naphthalene backbone with bromine and methyl substituents, dictates its physical behavior. The fused aromatic rings create a large, nonpolar surface area, while the bromine atom introduces a degree of polarity. This duality governs its interactions with various solvents and the energy required to transition from a solid to a liquid state.

Melting Point as an Indicator of Purity: The melting point of a crystalline solid is a highly sensitive measure of its purity.[1] Pure compounds typically exhibit a sharp, well-defined melting point, whereas impurities will lead to a depression and broadening of the melting range.[1] For this compound, the melting point reflects the energy needed to overcome the intermolecular forces, primarily van der Waals forces, in its crystal lattice.

Solubility and the "Like Dissolves Like" Principle: The adage "like dissolves like" is a cornerstone of predicting solubility.[2] The largely nonpolar, aromatic structure of this compound suggests it will be most soluble in nonpolar organic solvents. Conversely, its insolubility in water is expected due to the significant energy required to disrupt the hydrogen bonding network of water for the nonpolar molecule to be accommodated. The bromine atom, while imparting some polarity, is generally insufficient to overcome the hydrophobic nature of the naphthalene core.[3]

Experimental Determination: Protocols and Best Practices

Accurate determination of solubility and melting point is crucial for reproducible research and development. The following are standard, validated protocols.

Melting Point Determination: The Capillary Method

The capillary method is a standard and widely accepted technique for determining the melting point of a solid organic compound.[4][5]

Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform heating.[5]

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Consistent packing is key to reproducible results.[4]

-

Heating: Place the capillary tube in a calibrated melting point apparatus. Heat rapidly to about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[6]

-